molecular formula C28H46O B1236841 Campesta-7,22E-dien-3beta-ol

Campesta-7,22E-dien-3beta-ol

Cat. No. B1236841
M. Wt: 398.7 g/mol
InChI Key: QOXPZVASXWSKKU-YHXQVCFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campesta-7,22E-dien-3beta-ol is an ergostanoid.
Campesta-7,22E-dien-3beta-ol is a natural product found in Axinella cannabina and Cucumis sativus with data available.

Scientific Research Applications

Plant Sterol Biosynthesis

Research has shown that campesta-7,22E-dien-3beta-ol is one of the unsaturated sterols that accumulate in celery cell suspension cultures treated with terbinafine, a squalene epoxidase inhibitor. This suggests a role in plant sterol biosynthesis, specifically indicating other sites of terbinafine inhibition in the sterol biosynthetic pathway at the Δ7-reductase and Δ14-reductase steps (Yates et al., 1992).

Absorption and Distribution in Animals

Campestanol, a compound structurally similar to campesta-7,22E-dien-3beta-ol, demonstrates limited intestinal absorption and rapid body removal in rabbits. This research highlights its potential role in blocking cholesterol absorption (Xu et al., 1999).

Anti-Inflammatory Properties

Compounds like ergosta-7,22-dien-3beta-ol, closely related to campesta-7,22E-dien-3beta-ol, have shown significant anti-inflammatory effects in studies involving Ganoderma lucidum and Ganoderma tsugae (Ko et al., 2008).

Neuroprotective Effects

Research involving Antrodia camphorata, a fungus, has identified compounds structurally related to campesta-7,22E-dien-3beta-ol that protect neurons from damage (Chen et al., 2006).

Antitubercular Activity

In a study on Morinda citrifolia Linn., a compound derived from campesta-5,7,22-trien-3β-ol demonstrated pronounced antitubercular activity (Saludes et al., 2002).

properties

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20-,21+,22+,24-,25+,26+,27+,28-/m1/s1

InChI Key

QOXPZVASXWSKKU-YHXQVCFYSA-N

Isomeric SMILES

C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

synonyms

stellasterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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